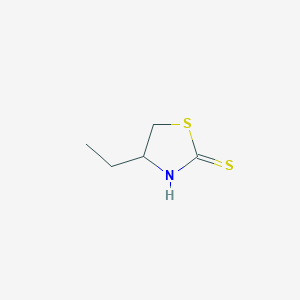

4-Ethylthiazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethylthiazolidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H9NS2 and its molecular weight is 147.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

Molecular Structure :

- Molecular Formula : C7H12N2S

- Molecular Weight : 161.3 g/mol

- CAS Number : 110199-16-1

The thiazolidine ring structure of 4-ethylthiazolidine-2-thione allows for interactions with biological targets, primarily through the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity, disrupt biochemical pathways, and exert antioxidant effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Properties :

- Enzyme Inhibition :

- Antimicrobial Effects :

- Potential Therapeutic Uses :

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized a series of thiazolidine-2-thione derivatives to evaluate their XO inhibitory activity. The most potent derivative (compound 6k) exhibited an IC50 value significantly lower than that of allopurinol.

| Compound | IC50 Value (μmol/L) | Comparison |

|---|---|---|

| 6k | 3.56 | 2.5x more potent than allopurinol |

| Allopurinol | 7.86 | Reference compound |

Case Study 2: Antioxidant Activity

In vitro studies revealed that this compound effectively reduced oxidative stress markers, suggesting its utility in managing conditions related to oxidative damage .

化学反応の分析

Alkylation Reactions

4-Ethylthiazolidine-2-thione undergoes alkylation at sulfur or nitrogen atoms depending on reaction conditions:

-

N-Alkylation :

Reaction with alkyl halides (e.g., bromoethane, bromopropane) in ethanol under basic conditions (NaOH) produces N-alkylated derivatives. For example: 4 Ethylthiazolidine 2 thione BromoethaneNaOH EtOH 50 CN Ethyl 4 ethylthiazolidine 2 thione Yields range from 64–75% for low-molecular-weight alkyl halides . -

S-Alkylation :

With bulkier halides (e.g., benzyl bromide) or under catalytic conditions (CuI), S-alkylated products dominate. For instance: 4 Ethylthiazolidine 2 thione Benzyl bromideCuI EtOH 80 CS Benzyl 4 ethylthiazolidine 2 thione Extended reaction times (16–24 hours) and higher temperatures improve yields .

Table 1: Alkylation Reactions of this compound

| Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Bromoethane | NaOH, EtOH, 50°C, 5 h | N-Alkylated | 68–72 |

| Benzyl bromide | CuI, EtOH, 80°C, 16 h | S-Alkylated | 60–65 |

Oxidation and Reduction

The thione group (-C=S) is redox-active:

-

Oxidation :

Treatment with hydrogen peroxide or peracids converts the thione to sulfoxide or sulfone derivatives: 4 Ethylthiazolidine 2 thioneH2O24 Ethylthiazolidine 2 sulfoxide Sulfoxides form under mild conditions, while sulfones require stronger oxidants . -

Reduction :

Using LiAlH₄ reduces the thione to a thiol (-SH): 4 Ethylthiazolidine 2 thioneLiAlH44 Ethylthiazolidine 2 thiol This reaction is critical for synthesizing thiol-containing bioactive derivatives.

Nucleophilic Substitution

The ethyl group at position 4 influences electronic effects, enhancing reactivity at sulfur:

- Reaction with Amines :

Thiazolidine-2-thione derivatives react with amines (e.g., aniline) in the presence of triphosgene (COCl₂) to form thiourea analogs: 4 Ethylthiazolidine 2 thione AnilineCOCl2,CH2Cl2N Phenylthiourea derivative Yields depend on steric and electronic properties of the amine .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

- Imidazothiadiazine Synthesis :

Reaction with α-bromoacetophenones generates imidazo[2,1-b] thiadiazines: 4 Ethylthiazolidine 2 thione Bromoacetophenone→Imidazothiadiazine derivative These compounds exhibit antimicrobial and antitumor activities .

Complexation with Metals

The sulfur and nitrogen atoms coordinate transition metals:

- Copper Complexes :

Reaction with CuI in acetonitrile forms iodo-bridged copper(I) complexes, as shown by X-ray diffraction studies . 2 4 Ethylthiazolidine 2 thione CuI→[Cu2(μ−I)2(thione)2]

Thermal and Catalytic Rearrangements

Under thermal conditions (110–150°C) or ultrasound, this compound undergoes isomerization or decomposition:

Key Research Findings

- Biological Relevance : Derivatives show xanthine oxidase (XO) inhibition (IC₅₀ = 3.56 μM for compound 6k) , antimicrobial activity , and antioxidant properties .

- Structural Insights : Conformational analysis via NMR and DFT reveals that the ethyl group at C4 stabilizes chair-like ring conformations, influencing reactivity .

特性

CAS番号 |

1437-91-8 |

|---|---|

分子式 |

C5H9NS2 |

分子量 |

147.3 g/mol |

IUPAC名 |

4-ethyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |

InChIキー |

UBKTWHKJHPIXFH-UHFFFAOYSA-N |

SMILES |

CCC1CSC(=S)N1 |

異性体SMILES |

CCC1CSC(=N1)S |

正規SMILES |

CCC1CSC(=S)N1 |

Key on ui other cas no. |

1437-91-8 |

同義語 |

4-ethylthiazolidine-2-thione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。